molecular formula C21H18ClN3O3 B2897531 1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946248-02-8

1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

カタログ番号: B2897531
CAS番号: 946248-02-8
分子量: 395.84
InChIキー: IFLBMRFQRBWKBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2-Chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 946248-02-8) is a chemical compound supplied for non-clinical research applications. With a molecular formula of C21H18ClN3O3 and a molecular weight of 395.84 g/mol, this high-purity compound is a valuable scaffold in medicinal chemistry and drug discovery research . Heterocyclic carboxamides, such as this structure, are of significant interest in pharmaceutical research for their potential as inhibitors of key biological targets. Related compounds within this chemical class have been investigated for their activity as potent and selective inhibitors of enzymes like phosphodiesterase 10A (PDE10A), a target explored for the treatment of various neurological and psychiatric disorders . The structure features a dihydropyridinone core, a motif present in various biologically active molecules. This product is intended for use in non-clinical research, such as in vitro binding assays, enzymatic activity studies, and as a building block in the synthesis of more complex molecules for pharmacological investigation. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

N-(3-acetamidophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-14(26)23-16-7-4-8-17(12-16)24-20(27)18-9-5-11-25(21(18)28)13-15-6-2-3-10-19(15)22/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLBMRFQRBWKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 2-chlorobenzylamine with 3-acetamidobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the dihydropyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

化学反応の分析

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

科学的研究の応用

1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight Key Structural Features Pharmacological Relevance
1-[(2-Chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1: (2-Chlorophenyl)methyl; Amide: 3-acetamidophenyl ~370.8 (estimated) Chlorine enhances lipophilicity; acetamido group facilitates hydrogen bonding Hypothesized to modulate CB2 receptors due to carboxamide scaffold
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Amide: 3-bromo-2-methylphenyl 335.2 Bromine increases molecular weight; methyl group enhances steric bulk Structural studies show centrosymmetric dimerization via N–H⋯O hydrogen bonds
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Amide: 3-chloro-2-methylphenyl 290.7 Isostructural with bromo analog; chlorine improves metabolic stability Similar dimerization behavior; planar conformation (dihedral angle: 8.38°)
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Amide: 4'-chlorobiphenyl-2-yl ~352.8 (estimated) Biphenyl group enhances π-stacking; chlorine at para position Used in agrochemical research (e.g., boscalid analogs)
1-[(3,4-Dichlorophenyl)methyl]-N-[(methylcarbamothioyl)amino]-2-oxo-1,2-dihydropyridine-3-carboxamide 1: (3,4-Dichlorophenyl)methyl; Amide: methylcarbamothioylamino 433.3 Dichlorination increases hydrophobicity; thioamide introduces sulfur-based reactivity Potential protease inhibition due to thioamide moiety
1-Methyl-2-oxo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1,2-dihydropyridine-3-carboxamide 1: Methyl; Amide: thiophen-2-yl-cyclopropylmethyl 288.4 Thiophene enhances aromaticity; cyclopropyl group adds conformational rigidity Unclear therapeutic role; structural novelty in heterocyclic design

Key Findings from Comparisons

Dichlorinated analogs () exhibit increased hydrophobicity, likely improving membrane permeability but reducing solubility .

Pyridine Core Modifications: highlights that substituents at C5/C6 (e.g., methyl) influence CB2 receptor modulation (agonism vs. antagonism). The target compound lacks C5/C6 substitutions, suggesting a different mode of action .

Structural Conformation :

  • Planarity in compounds like ’s bromo derivative (dihedral angle: 8.38°) facilitates π-π stacking and dimerization, whereas bulky groups (e.g., cyclopropyl in ) disrupt planarity, altering binding kinetics .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s acetamido and chlorophenyl groups position it as a candidate for neurodegenerative or inflammatory diseases where CB2 receptors are implicated, though direct activity data are lacking .
  • Synthetic Challenges : Halogenated analogs (e.g., ) require precise control during synthesis to avoid by-products, as seen in ’s crystallization studies .
  • Data Gaps: Limited experimental data (e.g., binding assays, solubility profiles) for the target compound necessitate further studies to validate hypotheses derived from structural analogs.

Q & A

Q. What are the recommended synthetic routes for 1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core. A common approach includes:

  • Step 1 : Condensation of 2-chloronicotinic acid derivatives with 3-acetamidoaniline under reflux conditions in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate .
  • Step 2 : Benzylation of the intermediate using 2-chlorobenzyl chloride, facilitated by phase-transfer catalysts or Lewis acids to enhance regioselectivity .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from methanol/water mixtures .
    Key challenges include controlling byproducts from tautomerization (e.g., lactam vs. hydroxy-pyridine forms), which can be monitored using thin-layer chromatography (TLC) .

Q. How should researchers characterize the molecular structure of this compound?

  • X-ray crystallography : Resolve the keto-amine tautomer (lactam form) and confirm planarity between aromatic rings (dihedral angle <10°) .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify key signals:
    • δ\delta 8.2–8.5 ppm (dihydropyridine H4/H5 protons) .
    • δ\delta 2.1 ppm (acetamido methyl group) .
  • Mass spectrometry : Confirm molecular weight (calculated: 395.8 g/mol) via ESI-MS or MALDI-TOF .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., MAPK) or hydrolases (e.g., PDEs) using fluorogenic substrates .
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
  • Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) using radioligand displacement .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd/C or Au nanoparticles for Suzuki-Miyaura coupling steps to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
  • Continuous flow reactors : Improve scalability and purity (>98%) by optimizing residence time and temperature .

Q. How should contradictory data on biological activity be resolved?

If conflicting results arise (e.g., variable IC50_{50} values in kinase assays):

  • Dose-response validation : Repeat assays across multiple concentrations (0.1–100 µM) with triplicate measurements .
  • Molecular docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify off-target interactions .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 2-chlorophenyl group with 3-chloro or 4-fluoro analogs to probe steric/electronic effects .
  • Bioisosteric replacement : Substitute the acetamido group with sulfonamide or urea moieties to enhance solubility .
  • Pharmacophore mapping : Use QSAR models (e.g., Schrödinger’s Phase) to correlate logP values (<3.5) with membrane permeability .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .
  • Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., caspase-3 activation) .
  • In vivo imaging : Track biodistribution in zebrafish models using fluorescently tagged analogs .

Methodological Notes

  • Data Reproducibility : Always cross-validate spectral data (NMR, MS) with PubChem records (CID: [retracted for privacy]) .
  • Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines and obtain institutional review board (IRB) approval .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。